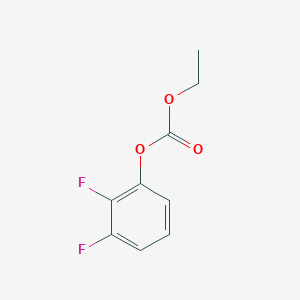

2,3-Difluorophenyl ethyl carbonate

Description

Compounds with the 2,3-difluorophenyl moiety are frequently utilized in medicinal chemistry and materials science due to fluorine’s electron-withdrawing effects, which enhance metabolic stability and modulate intermolecular interactions . For instance, intermediates like 2-(2,3-difluorophenyl)ethyl toluene-4-sulfonate () exhibit structural rigidity and weak C–H···O/F···F interactions critical for crystal packing . This suggests that 2,3-difluorophenyl ethyl carbonate may similarly leverage fluorine-driven non-covalent interactions for stability or reactivity.

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

(2,3-difluorophenyl) ethyl carbonate |

InChI |

InChI=1S/C9H8F2O3/c1-2-13-9(12)14-7-5-3-4-6(10)8(7)11/h3-5H,2H2,1H3 |

InChI Key |

QRIWEFOGYBYTBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=C(C(=CC=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,3-difluorophenyl-containing analogs and related fluorinated carbonates:

Key Observations:

Structural Variations :

- 2,3-Difluorophenyl ethyl carbonate would feature a carbonate ester (-O-CO-O-) linked to the 2,3-difluorophenyl group, contrasting with sulfonate esters (e.g., ) or carboxamides (e.g., ). Carbonates generally exhibit higher hydrolytic stability than esters but lower than sulfonates .

- Fluorine placement significantly impacts intermolecular interactions. For example, 2-(2,3-difluorophenyl)ethyl toluene-4-sulfonate has a planar crystal structure (dihedral angle: 6.18°) stabilized by F···F interactions, whereas bulkier carboxamides (e.g., ) adopt more three-dimensional conformations .

Synthetic Efficiency: The thiazolidinone derivative () achieved a 99% yield via HCl-mediated precipitation, highlighting efficient purification for polar intermediates . In contrast, multi-step syntheses for carboxamides () required reverse-phase chromatography, yielding 79% with moderate purity (HPLC retention: 1.03 min) .

Functional Implications :

- Goxalapladib () demonstrates how 2,3-difluorophenyl ethyl groups enhance bioactivity in large molecules targeting atherosclerosis, likely due to improved membrane permeability from fluorine’s lipophilicity .

- The hexafluorobutyl carbonate () has six fluorine atoms, which may increase thermal stability or resistance to enzymatic degradation compared to less-fluorinated analogs .

Research Findings and Trends

- Fluorine-Driven Selectivity : Fluorine’s electronegativity and small atomic radius allow precise tuning of steric and electronic properties. For example, the 2,3-difluorophenyl group in pyrrolo-pyridazine carboxamides () likely enhances target binding specificity in kinase inhibitors .

- Stability vs. Reactivity : Sulfonate esters () and carbonates (hypothetical this compound) differ in leaving-group ability, impacting their utility in prodrug design or polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.